Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 923812-53-7
VCID: VC4228677
InChI: InChI=1S/C20H22FN3O3S/c1-4-5-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(2)22-17)19(26)27-3/h6-9,15H,4-5,10H2,1-3H3,(H2,22,23,24,25)
SMILES: CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1
Molecular Formula: C20H22FN3O3S
Molecular Weight: 403.47

Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

CAS No.: 923812-53-7

Cat. No.: VC4228677

Molecular Formula: C20H22FN3O3S

Molecular Weight: 403.47

* For research use only. Not for human or veterinary use.

Methyl 2-(butylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate - 923812-53-7

Specification

CAS No. 923812-53-7
Molecular Formula C20H22FN3O3S
Molecular Weight 403.47
IUPAC Name methyl 2-butylsulfanyl-5-(4-fluorophenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C20H22FN3O3S/c1-4-5-10-28-20-23-17-16(18(25)24-20)15(12-6-8-13(21)9-7-12)14(11(2)22-17)19(26)27-3/h6-9,15H,4-5,10H2,1-3H3,(H2,22,23,24,25)
Standard InChI Key YVQKEBBOGRZQPO-UHFFFAOYSA-N
SMILES CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₀H₂₂FN₃O₃S, with a molecular weight of 403.47 g/mol. Key structural features include:

  • A pyrido[2,3-d]pyrimidine scaffold fused with a tetrahydropyridine ring.

  • A 4-fluorophenyl group at position 5, enhancing lipophilicity and target binding.

  • A butylthio (-S-C₄H₉) moiety at position 2, contributing to sulfur-mediated interactions.

  • A methyl ester at position 6, critical for solubility and metabolic stability.

Table 1: Molecular and Physicochemical Data

PropertyValue
CAS Number923812-53-7
Molecular FormulaC₂₀H₂₂FN₃O₃S
Molecular Weight403.47 g/mol
XLogP33.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The 4-fluorophenyl group enhances aromatic stacking in hydrophobic pockets of biological targets, while the butylthio chain improves membrane permeability .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Cyclocondensation: Reaction of 2-aminonicotinonitrile with β-keto esters to form the pyrido[2,3-d]pyrimidine core .

  • Functionalization: Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling, followed by thioether formation using butylthiol.

  • Esterification: Methylation of the carboxylic acid intermediate using methyl iodide.

Key reaction conditions include anhydrous solvents (e.g., DMF or THF), palladium catalysts for cross-coupling, and controlled temperatures (60–90°C) to optimize yields .

Reactivity Profile

  • Nucleophilic Substitution: The butylthio group undergoes displacement with amines or alcohols under basic conditions.

  • Oxidation: The sulfur atom can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties.

  • Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid in vivo, influencing pharmacokinetics .

Mechanism of Action in Cancer

Kinase Inhibition

The compound inhibits multiple kinase pathways central to cancer progression:

  • Cyclin-Dependent Kinases (CDK4/6): Disrupts cell cycle progression by blocking retinoblastoma protein phosphorylation, inducing G1 arrest .

  • PI3K/Akt/mTOR Pathway: Suppresses survival signals and angiogenesis, sensitizing cells to apoptosis .

  • BCR-ABL Tyrosine Kinase: Targets chronic myeloid leukemia by inhibiting aberrant kinase activity .

Apoptosis Induction

  • Upregulation of Pro-Apoptotic Proteins: Increases Bax and p53 levels while downregulating anti-apoptotic Bcl-2 .

  • Caspase Activation: Activates caspase-3, executing programmed cell death in prostate (PC-3) and breast (MCF-7) cancer cells .

Table 2: Anticancer Activity Against Human Cell Lines

Cell LineIC₅₀ (μM)Reference Compound (IC₅₀)
MCF-76.6Doxorubicin (6.8)
PC-35.47Doxorubicin (6.9)
HepG20.3Doxorubicin (0.6)

Data adapted from in vitro studies .

Comparative Analysis with Analogues

Table 3: Structure-Activity Relationships (SAR)

SubstituentEffect on Potency
4-Fluorophenyl↑ Kinase inhibition
Butylthio↑ Membrane permeability
Methyl Ester↑ Metabolic stability

Removal of the 4-fluorophenyl group reduces CDK4/6 inhibition by 70%, highlighting its critical role .

Future Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in animal models.

  • Combination Therapies: Pair with immune checkpoint inhibitors to enhance antitumor responses.

  • Structural Optimization: Develop prodrugs to improve oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator